
4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol is a chiral compound with significant potential in various scientific fields. This compound features a phenolic structure with an amino alcohol side chain, making it a versatile molecule for chemical synthesis and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenolic precursor.
Amino Alcohol Introduction: The amino alcohol side chain is introduced through a series of reactions, including nucleophilic substitution and reduction.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve biocatalysis, which offers high enantioselectivity and environmentally friendly conditions. Biocatalytic methods utilize enzymes or whole cells to achieve the desired chiral purity .
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The amino alcohol side chain can be reduced to form various derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Reduced amino alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
(S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
(S)-2-Amino-3-hydroxypropylphosphonic acid: Shares a similar amino alcohol side chain but differs in the presence of a phosphonic acid group.
(S)-2-Amino-3-(3-hydroxypropyl)thio)propanoic acid: Features a thioether linkage instead of a phenolic structure.
Uniqueness: (S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol is unique due to its combination of a phenolic structure with an amino alcohol side chain, providing distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
4-(2-amino-3-hydroxypropyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-14-10-5-7(2-3-9(10)13)4-8(11)6-12/h2-3,5,8,12-13H,4,6,11H2,1H3 |
Clave InChI |
OYJJUQHXSRTEHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)
![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)
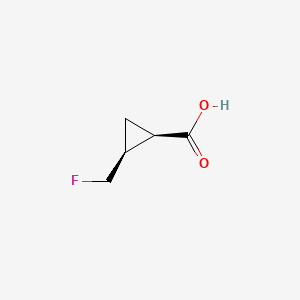
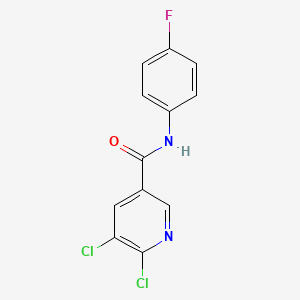
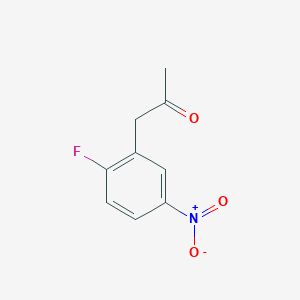
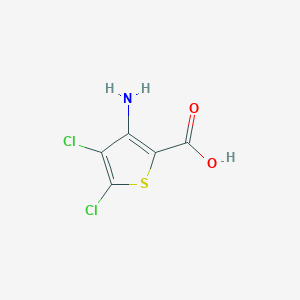
![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)
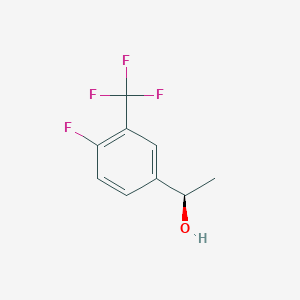
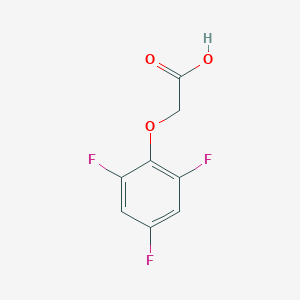
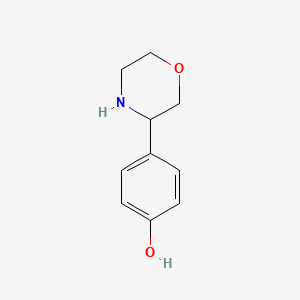
aminehydrochloride](/img/structure/B13591357.png)

![(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol](/img/structure/B13591370.png)
